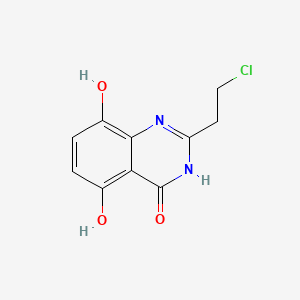
Bicyclohexyl-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclohexyl-3,5-dione: is an organic compound with the molecular formula C12H18O2 It is characterized by two cyclohexane rings connected by a diketone functional group at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclohexyl-3,5-dione can be synthesized through several methods. One common approach involves the selective hydrogenation of biphenol over palladium on carbon (Pd/C) catalysts. The reaction conditions, such as temperature, pH, and the rate of precursor addition, significantly influence the yield and purity of the product . Another method involves the oxidative azidation of bicyclohexyl using manganese-catalyzed reactions with nucleophilic sodium azide as the azide source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclohexyl-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The diketone groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include diketones, diols, and various substituted bicyclohexyl derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bicyclohexyl-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of bicyclohexyl-3,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Bicyclohexyl-4,4’-dione: Another diketone derivative with the diketone groups at different positions.
Cyclohexylcyclohexane: A related compound with a single cyclohexane ring substituted with a cyclohexyl group.
Uniqueness: Bicyclohexyl-3,5-dione is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-(3,5-dioxocyclohexyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h7-8H,1-6H2 |
Clave InChI |
ATMNBHXAIFKFIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)CC1=O)C2CC(=O)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


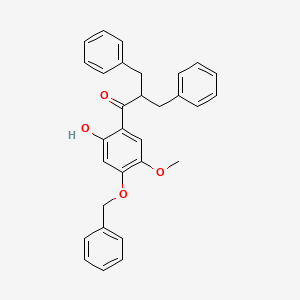
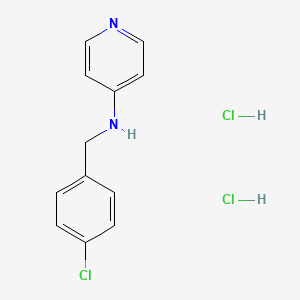

![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)

![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
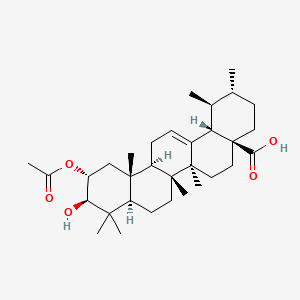
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
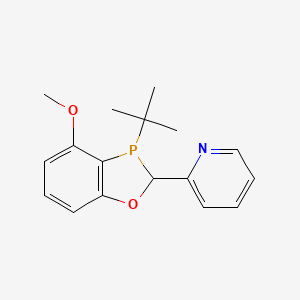
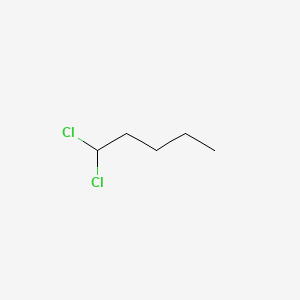
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)

